Cas no 520-68-3 ((+)-Echimidine)
(+)-Echimidine structure
Product Name:(+)-Echimidine
CAS番号:520-68-3
MF:C20H31NO7
メガワット:397.462646722794
CID:368549
PubChem ID:5281729
Update Time:2025-11-02
(+)-Echimidine 化学的及び物理的性質
名前と識別子
-
- L-threo-Pentitol,1,5-dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methoxy]carbonyl]-
- (7aR)-7-[(Ξ)-2,3-Dihydroxy-2-((Ξ)-1-hydroxy-aethyl)-3-methyl-butyryloxymethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin
- (+)-Echimidine
- (7aR)-7-[(Ξ)-2,3-dihydroxy-2-((Ξ)-1-hydroxy-ethyl)-3-methyl-butyryloximethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin
- ECHIMIDINE(P)
- L-threo-Pentitol,1,5-dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrr
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1- HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A- TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, (1R- (1.ALPHA.(Z),7(2R*,3S*),7A.BETA.))-
- CS-0084054
- L-THREO-PENTITOL, 1,5-DIDEOXY-2-C-METHYL-3-C-((((1R,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTENYL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- DTXCID301477879
- DTXSID501020028
- Q27106462
- 7-Angelyl-9-echimidinylretronecine
- ECHIMIDINE, (+)-
- HY-124050
- 31NEL09379
- (1R,7aR)-7-((((R)-2,3-Dihydroxy-2-((S)-1-hydroxyethyl)-3-methylbutanoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (Z)-2-methylbut-2-enoate
- CHEMBL2269162
- L-THREO-PENTITOL, 1,5-DIDEOXY-2-C-METHYL-3-C-((((1R,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- AKOS040761651
- Echimidine 100 microg/mL in Water
- SCHEMBL3414540
- ECHIMIDINE
- 520-68-3
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-(1alpha(Z),7(2R*,3S*),7abeta))-
- UNII-31NEL09379
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1- HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A- TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER
- ECHIMIDINE [HSDB]
- HSDB 3483
- CHEBI:4744
- NS00067006
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester
- Cynoglossofin
- Cyanoglossophine
- Heliosupin
- Cynoglossophine
- 7-Angelyl-9-echimidinylheliotridine
- Cynoglossofine
- Heliosupine
- Echimidine perchlorate
- [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- DA-52796
-
- インチ: 1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
- InChIKey: HRSGCYGUWHGOPY-LYHHMGRNSA-N
- ほほえんだ: O(C(/C(=C\C)/C)=O)[C@@H]1CCN2CC=C(COC([C@@]([C@H](C)O)(C(C)(C)O)O)=O)[C@@H]21
計算された属性
- せいみつぶんしりょう: 397.21000
- どういたいしつりょう: 397.21
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117A^2
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 520.9°C (rough estimate)
- フラッシュポイント: 277.8°C
- 屈折率: 1.5614 (estimate)
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
- PSA: 116.53000
- LogP: 0.24260
- じょうきあつ: 0.0±3.2 mmHg at 25°C
(+)-Echimidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3077 9 / PGIII
- セキュリティの説明: H303+H313+H333
- 危険レベル:6.1(b)
- 包装グループ:III
- ちょぞうじょうけん:−20°C
(+)-Echimidine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3913-1 mg |
Echimidine |
520-68-3 | 1mg |
¥2475.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28520-5mg |
(7aR)-7-[(Ξ)-2,3-dihydroxy-2-((Ξ)-1-hydroxy-ethyl)-3-methyl-butyryloximethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin |
520-68-3 | ,HPLC≥95% | 5mg |
¥8548.0 | 2023-09-08 | |
| TRC | E325580-0.25mg |
(+)-Echimidine |
520-68-3 | 0.25mg |
$ 360.00 | 2022-06-05 | ||
| TRC | E325580-0.5mg |
(+)-Echimidine |
520-68-3 | 0.5mg |
$ 695.00 | 2022-06-05 | ||
| TRC | E325580-1mg |
(+)-Echimidine |
520-68-3 | 1mg |
$ 1350.00 | 2022-06-05 | ||
| TargetMol Chemicals | TN3913-1 mg |
Echimidine |
520-68-3 | 98% | 1mg |
¥ 2,475 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-497376-1mg |
(+)-Echimidine, |
520-68-3 | 1mg |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497376A-10mg |
(+)-Echimidine, |
520-68-3 | 10mg |
¥14290.00 | 2023-09-05 | ||
| TargetMol Chemicals | TN3913-1mg |
Echimidine |
520-68-3 | 1mg |
¥ 2475 | 2024-07-20 | ||
| PhytoLab | 86541-50mg |
Echimidine perchlorate |
520-68-3 | ≥ 90.0 % | 50mg |
€1863 | 2023-10-25 |
(+)-Echimidine 関連文献
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
520-68-3 ((+)-Echimidine) 関連製品
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 127-30-0(Lasiocarpine N-Oxide)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
- 15503-86-3(Retrorsine N-Oxide)
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 10285-06-0((+)-Intermedine)
- 315-22-0(Monocrotaline)
推奨される供給者
上海嵘奥生物技术有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
中国のサプライヤー
大量
SunaTech Inc.
ゴールドメンバー
中国のサプライヤー
試薬